molecular formula C9H16N2 B12859016 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine

3,4-Diethyl-5-methyl-1H-pyrrol-2-amine

Cat. No.: B12859016
M. Wt: 152.24 g/mol
InChI Key: WMZJWOAPDRUODN-UHFFFAOYSA-N
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Description

3,4-Diethyl-5-methyl-1H-pyrrol-2-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered rings containing one nitrogen atom. This compound is characterized by the presence of two ethyl groups at the 3 and 4 positions, a methyl group at the 5 position, and an amine group at the 2 position. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another approach includes the reaction of substituted pyrroles with alkylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrrol-2-amine
  • 3,4-Diethyl-1H-pyrrol-2-amine
  • 3,5-Diethyl-1H-pyrrol-2-amine

Comparison: 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine is unique due to the specific arrangement of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

3,4-diethyl-5-methyl-1H-pyrrol-2-amine

InChI

InChI=1S/C9H16N2/c1-4-7-6(3)11-9(10)8(7)5-2/h11H,4-5,10H2,1-3H3

InChI Key

WMZJWOAPDRUODN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1CC)N)C

Origin of Product

United States

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